![molecular formula C15H22N2O2S B5519106 (3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)
(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like "(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol" often involves multi-step reactions, employing techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methods facilitate the formation of C-N bonds, which are crucial for constructing the piperidine backbone and incorporating the benzylthio group (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its chiral centers at the 3rd and 4th positions of the piperidin-3-ol ring, which significantly influences its biological activity and interaction with biological targets. Techniques such as high-resolution magnetic resonance spectroscopy and ab initio calculations provide insights into its conformation and structural properties (Issac & Tierney, 1996).
Chemical Reactions and Properties
The compound's chemical reactivity includes its involvement in nucleophilic aromatic substitution reactions, indicating potential for further functionalization. This reactivity pattern is essential for synthesizing analogs and derivatives with varied biological activities (Pietra & Vitali, 1972).
Scientific Research Applications
Synthetic Approaches and Chemical Properties
- Synthetic strategies for preparing chiral 4-amino-3-hydroxy piperidine derivatives, such as (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, have been developed. These include novel Rh(I) catalyzed asymmetric hydrogenation and exploitation of existing stereochemistry in 2-deoxy-D-ribose, highlighting the compound's relevance in pharmaceutical research (Ortiz et al., 2012).
- Research on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors indicates the significance of the piperidine structure in inhibiting estrogen biosynthesis, offering insights into the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
- The synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids for the syntheses of edeine analogs, utilizing differently N-protected (S)-2,3-diaminopropanoic acid, showcases the compound's utility in creating complex molecular structures (Czajgucki et al., 2003).
Biological Activities
- Novel 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones exhibit potent cytotoxicity and preferential lethality towards various neoplasms compared to some normal cells, highlighting the potential for anticancer drug development (Das et al., 2011).
- The preparation of 2,3,4-Trisubstituted Piperidines through a Formal Hetero-Ene Reaction of Amino Acid Derivatives, leading to compounds with potential pharmacological interest, underlines the versatility of piperidine derivatives in synthesizing biologically active molecules (Laschat et al., 1996).
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, and more . Therefore, the study and development of “(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol” and similar compounds could have significant implications in the field of drug discovery .
properties
IUPAC Name |
1-[(3R,4R)-4-amino-3-hydroxypiperidin-1-yl]-3-benzylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c16-13-6-8-17(10-14(13)18)15(19)7-9-20-11-12-4-2-1-3-5-12/h1-5,13-14,18H,6-11,16H2/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJFPMLCJWILQV-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)CCSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N)O)C(=O)CCSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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